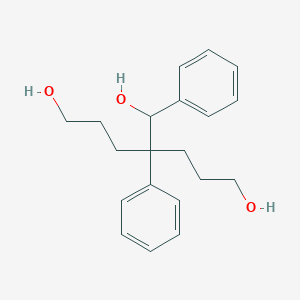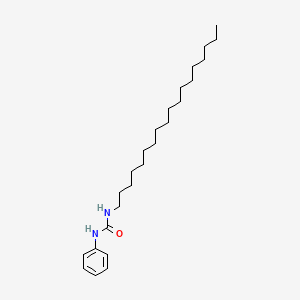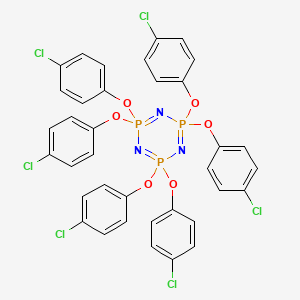
N'-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-2-methylbenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-2-methylbenzohydrazide is a complex organic compound with the molecular formula C23H23ClN2O3 This compound is known for its unique structural features, which include a chlorobenzyl group, an ethoxy group, and a benzylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-2-methylbenzohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 4-chlorobenzyl chloride and 3-ethoxybenzaldehyde in the presence of a base such as sodium hydroxide. This reaction forms an intermediate, which is then reacted with 2-methylbenzohydrazide under reflux conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-2-methylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-2-methylbenzohydrazide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-2-methylbenzohydrazide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and disrupting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-N’-(3-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide
- N’-Benzylidene-4-((4-chlorobenzyl)oxy)benzohydrazide
Uniqueness
N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-2-methylbenzohydrazide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ethoxy group, in particular, differentiates it from other similar compounds, potentially enhancing its solubility and reactivity.
Propriétés
Numéro CAS |
478290-91-4 |
|---|---|
Formule moléculaire |
C24H23ClN2O3 |
Poids moléculaire |
422.9 g/mol |
Nom IUPAC |
N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-methylbenzamide |
InChI |
InChI=1S/C24H23ClN2O3/c1-3-29-23-14-19(15-26-27-24(28)21-7-5-4-6-17(21)2)10-13-22(23)30-16-18-8-11-20(25)12-9-18/h4-15H,3,16H2,1-2H3,(H,27,28)/b26-15+ |
Clé InChI |
AIABYWGZFFIKAN-CVKSISIWSA-N |
SMILES isomérique |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2C)OCC3=CC=C(C=C3)Cl |
SMILES canonique |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2C)OCC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 2-{[(2-methoxy-1-methyl-2-oxoethyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B11945461.png)

![N-(14-tetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2,4,6,8,10,12,15,17-nonaenylidene)hydroxylamine](/img/structure/B11945471.png)



![9-azabicyclo[6.2.0]dec-4-en-10-one](/img/structure/B11945492.png)





![9(10H)-Anthracenone, 10-[(4-nitrophenyl)methylene]-](/img/structure/B11945537.png)

